molecular formula C25H20F3N3O6S B2376497 Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-21-8

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2376497
CAS No.: 851951-21-8
M. Wt: 547.51
InChI Key: VQLPFCPXSJCKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H20F3N3O6S and its molecular weight is 547.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[(2,3-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)19-16-12-38-22(29-21(32)15-6-5-7-17(35-2)20(15)36-3)18(16)23(33)31(30-19)14-10-8-13(9-11-14)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPFCPXSJCKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (referred to as EBPTC) is a complex organic compound characterized by its thieno[3,4-d]pyridazine core structure. This compound features several functional groups including an ethyl ester, a dimethoxybenzamido moiety, and a trifluoromethylphenyl group. The molecular formula of EBPTC is C24H22F3N3O4SC_{24}H_{22}F_3N_3O_4S, with a molecular weight of approximately 431.43 g/mol.

Chemical Structure and Properties

The structural configuration of EBPTC contributes to its potential biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems. The thieno[3,4-d]pyridazine framework is known for its diverse pharmacological properties.

Biological Activity

Preliminary studies suggest that EBPTC may exhibit significant biological activities. Compounds with similar structures have been investigated for their potential as:

  • Anticancer Agents : Structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agents : Similar compounds have demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Agents : The modulation of inflammatory pathways has been observed in related compounds.

The precise mechanism of action for EBPTC remains to be fully elucidated. However, it is anticipated that the compound may interact with specific biological targets such as enzymes or receptors involved in critical cellular processes. For instance, compounds in the thieno[3,4-d]pyridazine class have been reported to modulate receptor activities or enzymatic processes within cells.

Comparative Analysis

To better understand the potential of EBPTC, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamideContains thiophene and benzamide groupsAntimicrobial and anticancer
Ethyl (2E)-2-(2,4-Dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methylFeatures methoxy and ethylene groupsPotential anti-inflammatory
2-(2-hydroxyphenyl)-5-trifluoromethylthiazoleContains thiazole and trifluoromethyl groupsInvestigated for antifungal activity

The unique combination of functional groups in EBPTC may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Construct the thieno[3,4-d]pyridazine core via cyclization of substituted thiosemicarbazones with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄) .

Substituent Introduction : Introduce the 2,3-dimethoxybenzamido and 4-(trifluoromethyl)phenyl groups via amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) .

Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in ¹³C) and amide proton signals (δ 8–10 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₄H₂₁F₃N₃O₆S) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What initial biological screening approaches are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cell-Based Models : Screen for cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in macrophages) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with variations in the benzamido (e.g., methoxy vs. ethoxy) and trifluoromethylphenyl groups .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What computational methods predict the compound’s binding modes with target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of the trifluoromethyl group on binding energy .

Q. How can metabolic stability and pharmacokinetic properties be assessed preclinically?

  • Methodological Answer :

  • In Vitro Assays : Microsomal stability (human liver microsomes, LC-MS quantification of parent compound depletion) .
  • In Vivo PK Studies : Administer IV/PO in rodents, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis with Evans auxiliaries to isolate enantiomers .
  • Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric allylic alkylation to control stereochemistry at the pyridazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.